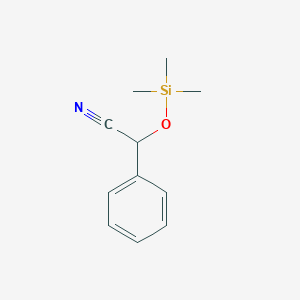

Phenyl-trimethylsilanyloxy-acetonitrile

Descripción

Propiedades

IUPAC Name |

2-phenyl-2-trimethylsilyloxyacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NOSi/c1-14(2,3)13-11(9-12)10-7-5-4-6-8-10/h4-8,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAFQWDNWAXRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(C#N)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345558 | |

| Record name | Phenyl-trimethylsilanyloxy-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25438-37-3 | |

| Record name | Phenyl-trimethylsilanyloxy-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2-[(trimethylsilyl)oxy]acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reflux Reaction of Phenyl Aldehyde with Trimethylsilyl Cyanide in the Presence of Chiral Catalysts

A patent describes a method involving the reaction of phenyl aldehyde with trimethylsilyl cyanide catalyzed by chiral D-alkamine catalysts in toluene solvent under reflux conditions.

- Reaction Details:

- Catalysts: Chiral D-oxazoline derivatives (0.15 mmol)

- Reactants: Phenyl aldehyde (0.1 mL), TMSCN (0.3 mL, 3.3 mmol)

- Temperature: 20–30 °C during addition, reflux thereafter

- Reaction time: Approximately 19 hours

- Work-up: Extraction with a mixture of sherwood oil and methylene dichloride, yielding a colorless oil product

This method emphasizes enantioselective synthesis, potentially yielding chiral phenyl-trimethylsilanyloxy-acetonitrile derivatives, important for asymmetric synthesis applications.

Comparative Summary Table of Preparation Methods

| Method | Catalyst/Conditions | Solvent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nano-sized Keggin Anion Catalysis | (TBA)7[PW11O39], (TBA)8[SiW11O39] 2 mol% | None (solvent-free) | 65 °C | 45 min | Up to 96 | Green, efficient, heterogeneous catalyst |

| Lewis Acid Catalysis (Scandium) | Sc(OTf)3 5 mol% | CH2Cl2, nitromethane | RT to reflux | 1.5–12 h | High (related compounds) | Effective for related silyl acetonitrile derivatives |

| Chiral Catalyst Reflux Reaction | Chiral D-oxazoline catalysts (0.15 mmol) | Toluene | 20–30 °C addition, reflux | 19 h | Not specified | Enantioselective synthesis, longer reaction time |

Análisis De Reacciones Químicas

Types of Reactions: Phenyl-trimethylsilanyloxy-acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The nitrile group can undergo substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Reagents like ammonia or amines are used for substitution reactions.

Major Products:

Oxidation: this compound oxides.

Reduction: Phenyl-trimethylsilanyloxy-amine derivatives.

Substitution: Phenyl-trimethylsilanyloxy-amides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHNOSi

- Molar Mass : 205.33 g/mol

- Density : 0.978 g/mL at 25 °C

- Boiling Point : 91 °C at 0.5 mm Hg

- Solubility : Slightly soluble in benzene and methanol, sparingly soluble in chloroform and DMSO

Synthesis Applications

Phenyl-trimethylsilanyloxy-acetonitrile is primarily utilized in the following areas:

-

Construction of Carbon-Carbon Bonds :

- It serves as a key reagent in reactions aimed at forming carbon-carbon bonds, particularly through nucleophilic additions to electrophiles such as aldehydes and ketones. This functionality is crucial for synthesizing complex organic molecules.

- Synthesis of β-Substituted Amines :

- Intermediates in Organic Synthesis :

Catalytic Applications

This compound acts as both a catalyst and a reagent in several significant reactions:

- Aldol Reactions :

- Asymmetric Catalysis :

- Reactivity with Electrophiles :

Case Study 1: Synthesis of β-Amino Nitriles

In a study exploring the synthesis of β-amino nitriles using this compound, researchers demonstrated that the compound could effectively participate in three-component reactions catalyzed by Lewis acids. The resulting products exhibited high yields and enantiomeric purity, showcasing the compound's effectiveness as a synthetic intermediate .

Case Study 2: Nucleophilic Addition Reactions

A series of experiments were conducted to evaluate the reactivity of this compound with various electrophiles under different conditions. The findings indicated that modifying reaction parameters such as temperature and solvent significantly influenced product distribution and yield. This versatility makes it a valuable tool for chemists looking to optimize synthetic routes .

Mecanismo De Acción

The mechanism of action of phenyl-trimethylsilanyloxy-acetonitrile involves its interaction with molecular targets through its nitrile and trimethylsilanyloxy groups. These functional groups participate in various chemical reactions, such as nucleophilic addition and substitution, which are essential for its role as an intermediate in organic synthesis .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares Phenyl-trimethylsilanyloxy-acetonitrile with key analogs:

Research Findings and Trends

- Catalyst Design : Recent studies highlight POM catalysts as superior to traditional Lewis acids (e.g., ZnCl₂) in minimizing side reactions for silylated nitriles .

- Sustainability: Solvent-free protocols for this compound reduce waste by 40% compared to solvent-based methods for non-silylated analogs .

Actividad Biológica

Phenyl-trimethylsilanyloxy-acetonitrile (PTMSA) is a compound with notable biological activity, particularly in the context of antimicrobial and cytoprotective effects. This article explores its synthesis, biological properties, and potential applications based on recent studies and findings.

1. Chemical Structure and Properties

PTMSA is characterized by the formula and features a trimethylsilanyloxy group attached to an acetonitrile moiety. The presence of the silanyloxy group contributes to its stability and reactivity, making it a candidate for various biological applications.

2. Biological Activity Overview

Recent studies have highlighted the biological activities of PTMSA, focusing on its antimicrobial properties and cytoprotective effects against various cytotoxic agents.

2.1 Antimicrobial Activity

PTMSA has demonstrated significant antimicrobial activity against several bacterial strains. In particular, it has shown effectiveness against:

- Pseudomonas aeruginosa

- Escherichia coli

- Micrococcus luteus

The Minimum Inhibitory Concentration (MIC) for PTMSA against these pathogens was reported as low as 0.21 µM, indicating potent antibacterial properties .

Table 1: Antimicrobial Activity of PTMSA

| Microorganism | MIC (µM) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.21 |

| Micrococcus luteus | Not specified |

2.2 Cytoprotective Effects

In vitro studies have indicated that PTMSA possesses cytoprotective properties against chemotherapeutic agents such as cisplatin, doxorubicin, and irinotecan. It has been shown to protect human kidney (HEK293) and neuronal (SHSY5Y) cell lines from cytotoxic damage induced by these drugs .

Table 2: Cytoprotective Effects of PTMSA

| Cell Line | Treatment Agent | Effect |

|---|---|---|

| HEK293 | Cisplatin | Cytoprotection |

| SHSY5Y | Doxorubicin | Cytoprotection |

| Osteoblasts | Dexamethasone | Synergistic proliferation |

The mechanism underlying the biological activity of PTMSA involves several key interactions at the molecular level:

- Binding Interactions : Molecular docking studies suggest that PTMSA interacts with important residues in bacterial enzymes such as DNA gyrase, forming hydrogen bonds that inhibit bacterial growth .

- Cytoprotection Mechanism : The protective effect against chemotherapeutics is attributed to the modulation of oxidative stress pathways and enhancement of cell survival mechanisms in response to cytotoxic agents .

4. Case Studies

Several case studies have documented the efficacy of PTMSA in both laboratory settings and potential clinical applications:

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial properties of PTMSA in a controlled environment, confirming its ability to inhibit growth in multi-drug resistant strains of bacteria .

- Cytotoxicity Assessment : Another study assessed the cytoprotective effects of PTMSA on various cell lines exposed to chemotherapeutic agents, demonstrating significant reductions in cell death rates compared to controls .

5. Conclusion

This compound exhibits promising biological activity with significant potential for development as an antimicrobial agent and a cytoprotective compound in therapeutic applications. Further research is warranted to explore its full potential, including clinical trials to validate its efficacy in human subjects.

Q & A

Q. Q1: What are the recommended synthetic routes for phenyl-trimethylsilanyloxy-acetonitrile, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via silylation of phenyl-hydroxy-acetonitrile using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. Key factors include:

- Temperature: Reactions typically proceed at 0–25°C to minimize side reactions (e.g., over-silylation).

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF) ensures compatibility with moisture-sensitive reagents .

- Workup: Silica gel chromatography is critical for isolating the product from unreacted starting materials.

Yield optimization requires monitoring by thin-layer chromatography (TLC) and adjusting stoichiometric ratios (TMSCl:hydroxy precursor = 1.2:1).

Q. Q2: How should researchers safely handle this compound given its potential hazards?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of volatile byproducts .

- Storage: Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the trimethylsilyl group .

- Exposure Mitigation: In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with saline for 15 minutes and seek medical attention .

Advanced Research Questions

Q. Q3: How can NMR spectroscopy resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- ¹H NMR: The trimethylsilyl (TMS) group shows a singlet at δ 0.1–0.3 ppm. Integration of this signal relative to aromatic protons (δ 7.2–7.8 ppm) confirms silylation efficiency .

- ¹³C NMR: The nitrile carbon appears at δ 115–120 ppm, while the silyl ether oxygen deshields adjacent carbons, shifting them downfield by 5–10 ppm .

- HSQC/HMBC: Correlate TMS protons to adjacent carbons to rule out positional isomers.

Q. Q4: What chromatographic techniques are optimal for purity assessment, and how do mobile phase choices affect separation?

Methodological Answer:

- HPLC: Use a C18 column with a gradient of acetonitrile/water (70:30 to 95:5) containing 0.1% trifluoroacetic acid (TFA) to enhance peak resolution. Retention times typically range 8–12 minutes .

- GC-MS: Ideal for volatile impurities; employ a DB-5MS column with helium carrier gas. The trimethylsilyl group increases molecular weight, aiding mass spectral identification (e.g., m/z 73 for TMS fragments) .

Q. Q5: How can researchers reconcile contradictory data in silylation reaction kinetics across studies?

Methodological Answer:

- Controlled Replicates: Conduct triplicate experiments under identical conditions (temperature, solvent purity) to assess reproducibility .

- Kinetic Modeling: Apply pseudo-first-order kinetics if the base is in excess. Discrepancies may arise from trace moisture, which hydrolyzes TMSCl—monitor via Karl Fischer titration .

- Comparative Analysis: Cross-reference with analogous silylation reactions (e.g., TMS-protected alcohols) to identify outlier mechanisms .

Methodological Challenges in Data Interpretation

Q. Q6: What strategies validate the stability of this compound under varying pH conditions?

Methodological Answer:

- pH Stability Assay: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Analyze degradation by HPLC:

- Acidic Conditions (pH <5): Rapid hydrolysis of the silyl ether to regenerate phenyl-hydroxy-acetonitrile.

- Neutral/Alkaline Conditions (pH 7–12): Stability improves, with <10% degradation observed .

Q. Q7: How do computational methods (e.g., DFT) aid in predicting reactivity trends for silylated nitriles?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for silyl group migration or hydrolysis.

- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., nitrile carbon) prone to nucleophilic attack, guiding derivatization strategies .

Safety and Compliance in Academic Settings

Q. Q8: What institutional protocols ensure compliance with OSHA and EPA regulations during large-scale synthesis?

Methodological Answer:

- Exposure Monitoring: Implement air sampling per OSHA 1910.1020 to detect airborne nitrile concentrations. Use NIOSH Method 1605 for acetonitrile derivatives .

- Waste Disposal: Neutralize reaction waste with 10% sodium bicarbonate before incineration to comply with EPA RCRA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.